molecular formula C9H13NOS B14682285 2-Cyclohexyl-1,2-thiazol-3(2H)-one CAS No. 26542-18-7

2-Cyclohexyl-1,2-thiazol-3(2H)-one

Cat. No.: B14682285
CAS No.: 26542-18-7
M. Wt: 183.27 g/mol
InChI Key: HHPJKICDWHTLAV-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,2-thiazol-3(2H)-one is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with carbon disulfide and an α-haloketone under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar routes as in laboratory synthesis but optimized for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,2-thiazol-3(2H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,2-thiazol-3(2H)-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-Methyl-1,2-thiazol-3(2H)-one: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

2-Cyclohexyl-1,2-thiazol-3(2H)-one is unique due to the presence of the cyclohexyl group, which can influence its physical and chemical properties, such as solubility, stability, and biological activity. This uniqueness can make it more suitable for specific applications compared to its analogs.

Properties

CAS No.

26542-18-7

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-cyclohexyl-1,2-thiazol-3-one

InChI

InChI=1S/C9H13NOS/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

HHPJKICDWHTLAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C=CS2

Origin of Product

United States

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